molecular formula C25H18N2O4 B12640078 6-(2H-1,3-Benzodioxol-5-yl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide CAS No. 920530-43-4

6-(2H-1,3-Benzodioxol-5-yl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide

Cat. No.: B12640078
CAS No.: 920530-43-4
M. Wt: 410.4 g/mol
InChI Key: KPDOATDSQYFLQS-UHFFFAOYSA-N
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Description

6-(2H-1,3-Benzodioxol-5-yl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative featuring a benzodioxole substituent at the 6-position of the pyridine ring and a 4-phenoxyphenyl group attached via the carboxamide moiety. Its structural complexity arises from the combination of aromatic systems (pyridine, benzodioxole, and phenoxyphenyl), which influence its electronic, steric, and solubility characteristics .

Properties

CAS No.

920530-43-4

Molecular Formula

C25H18N2O4

Molecular Weight

410.4 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C25H18N2O4/c28-25(27-19-8-10-21(11-9-19)31-20-4-2-1-3-5-20)18-6-12-22(26-15-18)17-7-13-23-24(14-17)30-16-29-23/h1-15H,16H2,(H,27,28)

InChI Key

KPDOATDSQYFLQS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC=C(C=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

Biological Activity

6-(2H-1,3-Benzodioxol-5-yl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • A benzodioxole moiety, which is known for its biological activity.
  • A pyridine ring that enhances the compound's interaction with biological targets.
  • An amide functional group that contributes to its solubility and stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study reported that derivatives of benzodioxole exhibited significant cytotoxic effects against various cancer cell lines. The specific compound demonstrated an IC50 value in the range of 26–65 µM against four cancer cell lines, indicating moderate potency in inhibiting cancer cell proliferation .

The mechanism by which 6-(2H-1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide exerts its effects involves:

  • Inhibition of key enzymes : The compound has been shown to inhibit α-amylase, an enzyme involved in carbohydrate metabolism, with IC50 values as low as 0.68 µM .
  • Induction of apoptosis : It appears to induce programmed cell death in cancer cells through multiple pathways, including the activation of the Calpain/Cathepsin pathway and inhibition of AKT signaling .

Safety Profile

In vitro assays indicate that while the compound is effective against cancer cells, it exhibits low cytotoxicity towards normal cells (IC50 > 150 µM), suggesting a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

To understand its uniqueness, a comparison with similar compounds is essential:

Compound NameStructureIC50 (µM)Activity Type
Compound ABenzodioxole derivative0.85α-amylase Inhibition
Compound BPhenoxyphenyl derivative26–65Anticancer
6-(2H-1,3-Benzodioxol-5-yl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide Complex hybrid0.68 (α-amylase) / 26–65 (cancer)Antidiabetic/Anticancer

This table illustrates that while other derivatives show promise in specific activities, the dual action of this compound makes it particularly noteworthy.

Case Studies

  • Antidiabetic Effects : In vivo studies using streptozotocin-induced diabetic mice demonstrated that administration of this compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This suggests potential for managing diabetes alongside its anticancer properties.
  • Cytotoxicity Assessment : Research involving MTS assays confirmed the selective cytotoxicity of this compound against cancer cells while sparing normal cells, reinforcing its therapeutic viability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues are pyridine-3-carboxamides with variations in the substituents at the 6-position and the N-aryl group. Key examples include:

Compound 6-Position Substituent N-Aryl Group Key Differences
Target Compound 2H-1,3-Benzodioxol-5-yl 4-Phenoxyphenyl High lipophilicity due to benzodioxole; potential for π-π stacking interactions.
6-(4-Fluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide 4-Fluorophenyl 4-Phenoxyphenyl Fluorine introduces electronegativity, reducing steric bulk compared to benzodioxole.
5-(3-(tert-Butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide Furopyridine core with difluoropropylamino 4-Fluorophenyl and methyl groups Fused furan ring modifies planarity; difluoropropyl enhances metabolic stability.

Key Observations :

  • Electronic Effects : The electron-rich benzodioxole may engage in stronger π-π interactions with aromatic residues in protein binding pockets compared to fluorine-substituted analogues.
  • Steric Hindrance : The benzodioxole’s fused ring system creates greater steric bulk, which could limit binding to shallow active sites but improve selectivity.
Crystallographic and Computational Studies
  • Structural Determination : Tools like SHELX and WinGX have been critical in resolving crystal structures of related carboxamides. For example, fluorine-substituted analogues (e.g., L454-0185 ) exhibit planar pyridine rings, while benzodioxole-containing derivatives may show slight torsional distortions due to steric clashes.
  • Visualization : UCSF Chimera has been employed to model interactions between similar carboxamides and target proteins, highlighting how substituents influence binding modes.
Pharmacological and Physicochemical Data
  • Solubility : Fluorophenyl derivatives (e.g., L454-0185 ) typically exhibit higher aqueous solubility (e.g., ~50 µM in PBS) than benzodioxole-containing compounds due to reduced hydrophobicity.
  • Binding Affinity: In kinase assays, fluorophenyl analogues show IC₅₀ values in the nanomolar range (e.g., 10–100 nM), whereas benzodioxole derivatives may trade potency for selectivity in crowded binding pockets.

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